

The Therapeutic Potential of NCX 1000: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NCX 1000

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Abstract

NCX 1000, a nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA), was developed as a liver-selective NO donor for the treatment of portal hypertension, a severe complication of liver cirrhosis. Preclinical studies in animal models of cirrhosis demonstrated promising results, with **NCX 1000** effectively reducing portal pressure and intrahepatic resistance without inducing systemic hypotension. The proposed mechanism of action centered on the targeted delivery of NO to the liver, counteracting the endothelial dysfunction and increased vasoconstriction characteristic of cirrhotic livers. This was expected to restore vascular homeostasis by stimulating the soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) pathway, leading to vasodilation. However, a phase 2a clinical trial in patients with cirrhosis and portal hypertension was terminated due to a lack of efficacy. The trial revealed that **NCX 1000** did not reduce the hepatic venous pressure gradient (HVPG) and, contrary to preclinical findings, exerted systemic circulatory effects. This technical guide provides a comprehensive overview of the therapeutic rationale, mechanism of action, preclinical data, clinical trial results, and detailed experimental protocols related to the investigation of **NCX 1000**.

Introduction

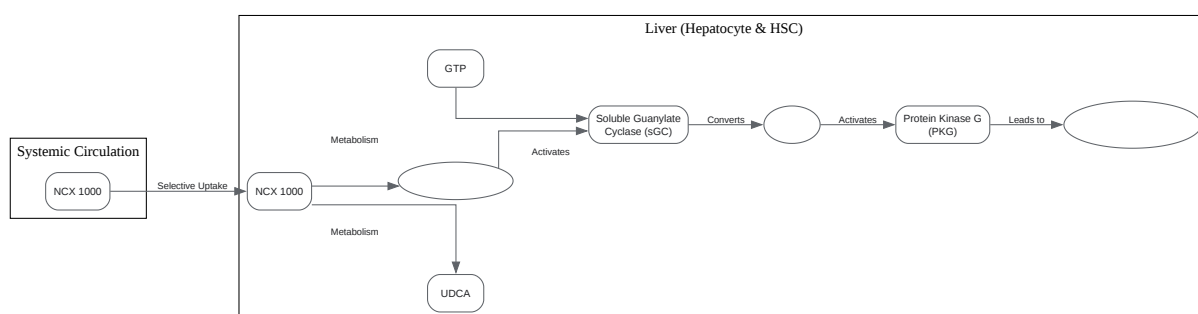
Portal hypertension is a major clinical consequence of liver cirrhosis, resulting from increased intrahepatic vascular resistance and a hyperdynamic circulatory state.^[1] A key factor in the

pathophysiology of increased intrahepatic resistance is a reduction in the bioavailability of nitric oxide (NO), a potent endogenous vasodilator.[2][3][4] This NO deficiency, coupled with the increased activity of vasoconstrictors, leads to the contraction of hepatic stellate cells (HSCs) and myofibroblasts, thereby increasing resistance to portal blood flow.[2][5]

Conventional nitrate therapies, while effective at reducing portal pressure, are limited by their systemic vasodilatory effects, which can exacerbate the arterial vasodilation already present in cirrhotic patients.[1] **NCX 1000** was designed to overcome this limitation by selectively delivering NO to the liver.[1][2] As a derivative of ursodeoxycholic acid (UDCA), a bile acid selectively taken up and metabolized by hepatocytes, **NCX 1000** was engineered to release its NO moiety primarily within the liver.[2][3]

Mechanism of Action

NCX 1000 is a chemical entity in which an NO-releasing moiety is attached to the UDCA backbone.[2] The proposed mechanism of action is initiated by the selective uptake of **NCX 1000** into hepatocytes.



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Figure 1: Proposed Mechanism of Action of **NCX 1000** in the Liver.

Upon entering hepatocytes, **NCX 1000** is metabolized, releasing UDCA and NO.[2] The liberated NO then diffuses to surrounding cells, including hepatic stellate cells (HSCs).[2] In HSCs, NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6] Elevated cGMP levels activate Protein Kinase G (PKG), leading to a cascade of events that ultimately results in the relaxation of HSCs and vasodilation of the intrahepatic vasculature.[6] This was expected to decrease intrahepatic resistance and, consequently, lower portal pressure.[2][6]

Preclinical Data

Multiple preclinical studies in rat models of liver cirrhosis demonstrated the potential efficacy of **NCX 1000**.

Carbon Tetrachloride (CCl₄)-Induced Cirrhosis Model

In a widely cited study, rats with CCl₄-induced cirrhosis were treated with **NCX 1000**. The key findings are summarized in the tables below.

Table 1: Effects of **NCX 1000** on Systemic Hemodynamics and Liver Function in CCl₄-Treated Rats

Parameter	Control	CCl4	CCl4 + UDCA	CCl4 + NCX 1000
Mean Arterial Pressure (mmHg)	115 ± 4	101 ± 5	103 ± 6	105 ± 5
Heart Rate (beats/min)	380 ± 15	410 ± 12	405 ± 14	400 ± 11
Ascites Incidence (%)	0	75	70	28.5
Portal Pressure (mmHg)	8.1 ± 0.5	14.2 ± 0.8	13.9 ± 0.7	10.1 ± 0.6
AST (U/L)	55 ± 8	145 ± 20	98 ± 15	95 ± 12
ALT (U/L)	40 ± 5	110 ± 15	75 ± 10	72 ± 9
<p>*p < 0.01 vs CCl4 alone. Data are presented as mean ± SE.</p> <p>Adapted from Fiorucci et al., PNAS, 2001.[2]</p> <p>[5]</p>				

Table 2: Effects of **NCX 1000** on Liver Nitrite/Nitrate Content in CCl4-Treated Rats

Parameter	Control	CCl4	CCl4 + UDCA	CCl4 + NCX 1000
Liver Nitrite/Nitrate (nmol/mg protein)	1.2 ± 0.2	0.7 ± 0.1	0.8 ± 0.1	1.5 ± 0.2
p < 0.01 vs CCl4 alone. Data are presented as mean ± SE. Adapted from Fiorucci et al., PNAS, 2001.[2]				

These results indicated that **NCX 1000**, but not UDCA, significantly reduced portal pressure and the incidence of ascites without affecting systemic blood pressure.[2][3][4] Furthermore, **NCX 1000** treatment restored liver nitrite/nitrate levels, confirming its NO-donating activity in the cirrhotic liver.[2] Both **NCX 1000** and UDCA demonstrated a similar capacity to reduce liver collagen deposition, suggesting an anti-fibrotic effect of the parent compound.[2][3]

Bile Duct Ligated (BDL) Cirrhosis Model

To further investigate the effects on intrahepatic vascular resistance, **NCX 1000** was administered to rats with established cirrhosis due to bile duct ligation.

Table 3: Effects of **NCX 1000** in BDL Cirrhotic Rats

Parameter	Sham	BDL	BDL + UDCA	BDL + NCX 1000
Portal Pressure (mmHg)	7.8 ± 0.4	13.5 ± 0.6	13.2 ± 0.5	10.2 ± 0.4
Mean Arterial Pressure (mmHg)	112 ± 5	108 ± 4	109 ± 5	110 ± 4
Liver Nitrite/Nitrate (nmol/mg protein)	1.3 ± 0.2	0.8 ± 0.1	0.9 ± 0.1	1.6 ± 0.2
Liver cGMP (pmol/mg protein)	0.4 ± 0.05	0.2 ± 0.03	0.2 ± 0.04	0.5 ± 0.06
p < 0.01 vs BDL alone. Data are presented as mean ± SE. Adapted from Fiorucci et al., J Hepatol, 2003.[6]				

In this model, **NCX 1000** also significantly decreased portal pressure without altering mean arterial pressure.[6] Crucially, it increased both nitrite/nitrate and cGMP concentrations in the liver, providing further evidence for its proposed mechanism of action.[1][6] Additionally, in isolated and perfused cirrhotic livers from BDL rats, **NCX 1000** treatment reduced the vasoconstrictive response to norepinephrine by 60%.[6]

Clinical Development and Trial Results

Based on the robust preclinical data, a phase 2a clinical trial was initiated to evaluate the efficacy and safety of **NCX 1000** in patients with cirrhosis and portal hypertension.[7]

Phase 2a Clinical Trial

This was a randomized, double-blind, dose-escalating study.[7][8] Eleven patients were enrolled and received either escalating doses of **NCX 1000** (up to 2 g three times a day) or a placebo for 16 days.[8] The primary endpoint was the change in the hepatic venous pressure gradient (HVPG).[9]

Table 4: Hemodynamic Effects of **NCX 1000** in Cirrhotic Patients (Phase 2a)

Parameter	Baseline (NCX 1000 arm, n=9)	Day 16 (NCX 1000 arm, n=9)	P-value
HVPG (mmHg)	16.7 ± 3.8	17.1 ± 3.8	0.596
Systolic Blood Pressure (mmHg)	136 ± 7	121 ± 11	0.003
Diastolic Blood Pressure (mmHg)	78 ± 5	72 ± 6	NS
Mean Arterial Pressure (mmHg)	97 ± 6	88 ± 7	<0.05
Hepatic Blood Flow (mL/min)	1129 ± 506	904 ± 310	0.043

Data are presented as mean ± SD. NS = Not Significant. Adapted from Berzigotti et al., Am J Gastroenterol, 2010.[8]

The trial was terminated prematurely due to a lack of efficacy.[9] The results showed that **NCX 1000** did not reduce HVPG in patients with cirrhosis.[8] In contrast to the preclinical animal studies, **NCX 1000** induced a significant reduction in systolic and mean arterial blood pressure, indicating systemic hemodynamic effects.[8] Furthermore, there was a significant decrease in hepatic blood flow.[8] These findings suggested that the liver-selective NO donation observed in rats did not translate to humans, and the systemic vasodilation likely counteracted any

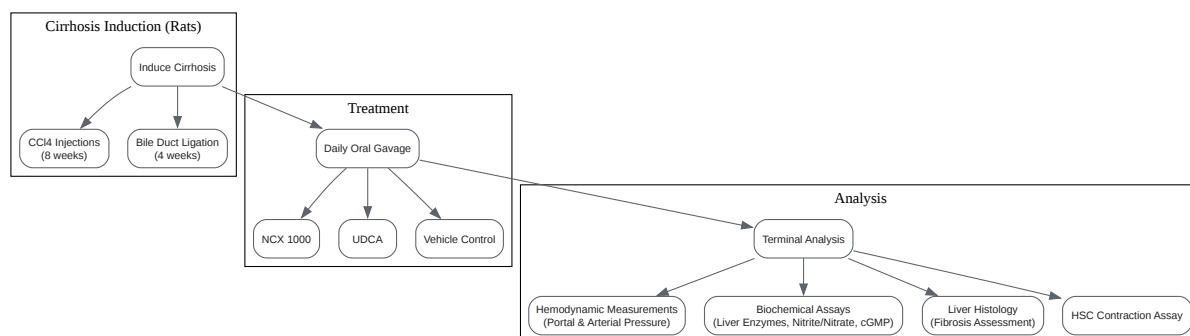
potential beneficial effects on intrahepatic resistance.[8] Despite the lack of efficacy, the drug was reported to have a good safety and tolerability profile.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe the key experimental protocols used in the preclinical evaluation of **NCX 1000**.

Animal Models of Cirrhosis and Treatment

- **CCl4-Induced Cirrhosis:** Male Wistar rats were administered intraperitoneal injections of carbon tetrachloride (CCl4) twice weekly for 8 weeks.[5]
- **Bile Duct Ligation (BDL):** Cirrhosis was induced in male Wistar rats by common bile duct ligation and transection.[6]
- **Drug Administration:** **NCX 1000** (e.g., 28 mg/kg/day) or UDCA (e.g., 15 mg/kg/day) was dissolved in carboxymethyl cellulose and administered daily by oral gavage.[3][6]



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Figure 2: General Experimental Workflow for Preclinical Studies.

Hemodynamic Measurements

- Portal Pressure: Measured directly by cannulation of the portal vein with a pressure transducer.[2]
- Mean Arterial Pressure (MAP) and Heart Rate (HR): Measured via cannulation of the carotid artery connected to a pressure transducer.[6]

Isolated Perfused Liver System

- Livers were isolated and perfused in a recirculating system with Krebs-Henseleit buffer.
- Intrahepatic resistance was assessed by measuring the perfusion pressure at a constant flow rate.

- The response to vasoconstrictors, such as norepinephrine, was measured by monitoring the increase in perfusion pressure.[6]

Hepatic Stellate Cell (HSC) Contraction Assay

- HSCs were isolated from rat livers and cultured.
- Contraction was induced by adding fetal calf serum (FCS) to the culture medium.
- The effect of **NCX 1000**, UDCA, or other compounds on HSC contraction was quantified by measuring the change in the surface area of the cells using image analysis software.[2][3]

Biochemical Assays

- Nitrite/Nitrate Measurement: Liver tissue homogenates were assayed for total nitrite and nitrate concentration using the Griess reagent, a colorimetric assay.[2][6]
- cGMP Measurement: Liver cGMP levels were quantified using a commercially available enzyme immunoassay (EIA) kit.[6]
- Liver Enzymes: Serum levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT) were measured using standard automated laboratory methods.

Conclusion

NCX 1000 represented a rational and innovative therapeutic approach for the treatment of portal hypertension, based on the principle of liver-selective NO donation. The preclinical studies provided a strong proof-of-concept, demonstrating significant efficacy in reducing portal pressure and intrahepatic resistance in animal models without the systemic side effects that limit current nitrate therapies.[1][2][6] However, the failure of **NCX 1000** to demonstrate efficacy in a phase 2a clinical trial underscores the challenges of translating findings from animal models to human patients.[8][9] The observed systemic hemodynamic effects in humans suggested a difference in the pharmacokinetics or metabolism of **NCX 1000** between rodents and humans, leading to a loss of liver selectivity.[8] While the development of **NCX 1000** for portal hypertension was discontinued, the extensive research conducted provides valuable insights into the pathophysiology of portal hypertension and the complexities of developing

liver-targeted therapies. The data and methodologies detailed in this guide serve as a comprehensive resource for researchers in the field of hepatology and drug development.

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- To cite this document: BenchChem. [The Therapeutic Potential of NCX 1000: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560624#investigating-the-therapeutic-potential-of-ncx-1000]

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